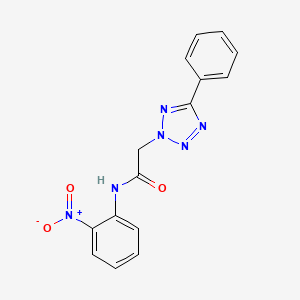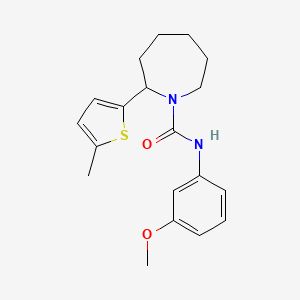![molecular formula C26H25N3O3 B5058548 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5058548.png)
1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine, also known as ANTP, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade and upregulating pro-apoptotic proteins. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to have neuroprotective effects and can protect against oxidative stress.
实验室实验的优点和局限性
1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to exhibit potent biological activity at low concentrations, making it a cost-effective option for research. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous environments. This compound can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine. One potential area of research is the development of this compound-based anticancer therapies. Studies have shown that this compound exhibits potent anticancer activity, and further research could lead to the development of new cancer treatments. Another area of research is the development of this compound-based antimicrobial agents. This compound has been shown to inhibit the growth of bacteria and fungi, and further research could lead to the development of new antibiotics. Finally, there is potential for the development of this compound-based neuroprotective agents. This compound has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for neurodegenerative diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. This compound exhibits potent anticancer and antimicrobial activity, making it a potential candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential for therapeutic applications.
合成方法
The synthesis of 1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine involves the reaction of diphenylmethylamine with 4-nitrobenzaldehyde, followed by the addition of piperazine and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
科学研究应用
1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
属性
IUPAC Name |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-25(16-13-21-11-14-24(15-12-21)29(31)32)27-17-19-28(20-18-27)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-16,26H,17-20H2/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZBFFAGWLCEK-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(4-chlorophenoxy)phenyl]-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5058465.png)
![N-[(5-methyl-2-thienyl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5058473.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5058486.png)
![5-(3,4-dichlorophenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5058503.png)
![2,2,2-trichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5058511.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide](/img/structure/B5058525.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5058544.png)

![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5058557.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5058558.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5058566.png)